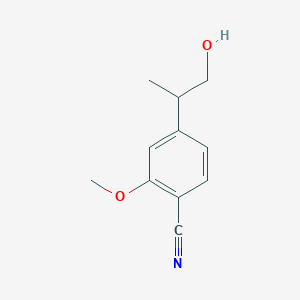

4-(1-Hydroxypropan-2-yl)-2-methoxybenzonitrile

Description

4-(1-Hydroxypropan-2-yl)-2-methoxybenzonitrile is a benzonitrile derivative featuring a 2-methoxy substituent on the aromatic ring and a 1-hydroxypropan-2-yl group at the para position. This compound’s structure combines a polar nitrile group, a methoxy ether, and a secondary alcohol, making it a versatile intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

4-(1-hydroxypropan-2-yl)-2-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8(7-13)9-3-4-10(6-12)11(5-9)14-2/h3-5,8,13H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUZLQMNZSHYKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC(=C(C=C1)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255207-24-9 | |

| Record name | 4-(1-hydroxypropan-2-yl)-2-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxypropan-2-yl)-2-methoxybenzonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzonitrile and 1-hydroxypropan-2-yl bromide.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Procedure: The 1-hydroxypropan-2-yl bromide is added to a solution of 2-methoxybenzonitrile in DMF, followed by the addition of potassium carbonate. The mixture is then heated to reflux for several hours to facilitate the nucleophilic substitution reaction.

Purification: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxypropan-2-yl)-2-methoxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 4-(1-Oxopropan-2-yl)-2-methoxybenzonitrile.

Reduction: 4-(1-Hydroxypropan-2-yl)-2-methoxybenzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1-Hydroxypropan-2-yl)-2-methoxybenzonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1-Hydroxypropan-2-yl)-2-methoxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropan-2-yl group can form hydrogen bonds with biological macromolecules, while the methoxybenzonitrile moiety can participate in hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s closest analogs differ in the substituents at the 4-position of the benzonitrile core. Key comparisons include:

Biological Activity

4-(1-Hydroxypropan-2-yl)-2-methoxybenzonitrile, also known by its chemical identifier CAS No. 1255207-24-9, is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group and a hydroxyl group attached to a benzene ring, with a nitrile functional group. This unique structure may contribute to its biological properties.

Antitumor Activity

Recent studies indicate that compounds with structural similarities to this compound exhibit significant antitumor properties. For instance, benzochalcone derivatives have been shown to disrupt microtubule assembly, leading to mitotic arrest in cancer cells. This mechanism is crucial for developing therapeutic agents targeting tumor growth and proliferation .

Antimicrobial Properties

Compounds similar in structure have demonstrated antimicrobial activities. The presence of the hydroxyl group can enhance interactions with microbial targets, potentially inhibiting growth or viability .

The biological activity of this compound may involve:

- Binding to Enzymes : The compound could interact with specific enzymes or receptors, modulating their activity.

- Disruption of Microtubule Dynamics : Similar compounds have been shown to bind to tubulin, disrupting microtubule polymerization, which is essential for cell division and integrity .

Study on Antitumor Activity

A study investigated the effects of a closely related benzochalcone derivative on human pancreatic cancer cells (Capan-1). The results indicated that the compound inhibited cell proliferation and induced apoptosis through caspase activation pathways .

Antimicrobial Efficacy

Another study focused on the antimicrobial potential of related compounds. It was found that derivatives containing hydroxyl groups exhibited enhanced activity against various bacterial strains, suggesting that similar mechanisms may apply to this compound .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Hydroxy-4-methoxybenzoic acid | Hydroxyl and methoxy groups | Antitumor, antimicrobial |

| Benzochalcone derivatives | Various substitutions | Antitumor through microtubule disruption |

| 4-Hydroxy-2-quinolone | Hydroxyl group | Antimicrobial properties |

Q & A

Q. What are the common synthetic strategies for 4-(1-Hydroxypropan-2-yl)-2-methoxybenzonitrile, and how do reaction parameters affect yield and purity?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. A two-step approach involving bromination followed by hydroxylation under basic conditions is often employed. For example, palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous DMF at 80–120°C facilitate efficient coupling. Key parameters include solvent polarity (DMF vs. THF), catalyst loading (5–10 mol%), and temperature control to minimize hydrolysis of intermediates. Yield optimization requires monitoring by TLC (silica gel, ethyl acetate/hexane 3:7) and purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?

Methodological Answer: High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT-135) are critical. The hydroxyl proton appears as a broad singlet (δ 5.2–5.5 ppm in DMSO-d₆), while the nitrile carbon resonates at δ 118–120 ppm in ¹³C NMR. Conflicting NOESY data may arise from conformational flexibility; molecular dynamics simulations (500 ps, OPLS4 force field) can validate spatial arrangements. For unresolved signals, variable-temperature NMR (25–60°C) or solvent substitution (CDCl₃ vs. DMSO-d₆) may clarify splitting patterns .

Q. What solvent systems are optimal for improving solubility in biological assays?

Methodological Answer: Solubility can be enhanced using co-solvents like DMSO (≤5% v/v) in PBS buffer (pH 7.4). For in vitro studies, pre-formulation studies using Hansen solubility parameters (δD = 18.2, δP = 8.5, δH = 7.3 MPa¹/²) guide excipient selection. Dynamic light scattering (DLS) at 25°C confirms stable nanoemulsions (<200 nm PDI) with polysorbate-80 (0.1% w/v). Avoid prolonged storage in aqueous media due to hydrolytic degradation .

Advanced Research Questions

Q. How can researchers address unexpected byproduct formation during Suzuki-Miyaura coupling reactions involving this compound?

Methodological Answer: Byproduct analysis via LC-MS/MS (QTOF, ESI⁺) coupled with DFT calculations (B3LYP/6-311+G**) identifies homocoupling products or protodeboronation intermediates. Implementing slow monomer addition (syringe pump over 6 hours) and using PdAd₂(n-Bu)Cl as a catalyst reduces undesired pathways. Post-reaction purification via pH-dependent liquid-liquid extraction (ethyl acetate/1M HCl) improves isolation efficiency .

Q. What computational approaches predict the compound's reactivity in nucleophilic aromatic substitution?

Methodological Answer: Frontier molecular orbital (FMO) theory analysis (Gaussian16, M062X/def2-TZVP) identifies electrophilic centers. Local electrophilicity index (ωₖ) calculations for the nitrile-substituted ring (C-2: ωₖ = 3.2 eV vs. C-4: ωₖ = 2.8 eV) guide regioselectivity predictions. Solvent effects are modeled using the SMD continuum approach (ε = 46.7 for DMF). Transition-state validation via intrinsic reaction coordinate (IRC) calculations ensures mechanistic accuracy .

Q. How do crystal packing interactions influence stability in solid-state formulations?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD, Cu Kα, 150K) reveals intermolecular O-H···N≡C hydrogen bonds (d = 2.89 Å, θ = 168°) and π-π stacking (centroid distance 3.72 Å). Accelerated stability studies (40°C/75% RH, 30 days) combined with PXRD analysis (Bruker D8 Advance) show polymorphic transitions above 60% humidity. Hansen solubility parameters (δT = 23.4 MPa¹/²) guide excipient screening for co-crystal formation .

Q. How to resolve discrepancies in mass spectrometry data during impurity profiling?

Methodological Answer: High-resolution LC-MS (Orbitrap, 30,000 FWHM) with all-ion fragmentation identifies isobaric impurities. Isotopic pattern analysis (m/z 234.0895 vs. 234.0912) distinguishes nitrile hydrolysis products. For trace-level impurities (<0.1%), solid-phase extraction (C18 cartridges) followed by 2D-LC (HILIC/RP) enhances separation. Quantitative NMR (qNMR, ¹H, 500 MHz) using trimethylsilylpropanoic acid as an internal standard validates results .

Q. What strategies mitigate racemization during chiral synthesis of the hydroxypropan-2-yl moiety?

Methodological Answer: Asymmetric hydrogenation using Ru-BINAP catalysts (S/C = 500, 50 bar H₂) achieves >98% ee. Chiral HPLC (Chiralpak IA-3, hexane/ethanol 95:5) monitors enantiopurity. Low-temperature reactions (−20°C) and non-polar solvents (toluene) suppress keto-enol tautomerization. Kinetic resolution via lipase-catalyzed acetylation (CAL-B, vinyl acetate) further enriches enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.